7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

説明

Systematic Nomenclature and Structural Identification

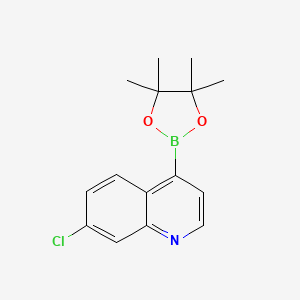

The systematic nomenclature of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline follows established International Union of Pure and Applied Chemistry conventions for naming complex organoboron compounds containing heterocyclic frameworks. The name systematically identifies each structural component, beginning with the quinoline base structure as the parent heterocycle, followed by positional descriptors for the substituents. The chlorine atom occupies the 7-position of the quinoline ring system, while the more complex boronic ester substituent is located at the 4-position.

The boronic ester portion of the molecule, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, represents a pinacol boronic ester where the boron atom is incorporated into a six-membered dioxaborolane ring. This structural arrangement provides enhanced stability compared to free boronic acids while maintaining the essential reactivity characteristics required for synthetic transformations. The pinacol backbone, derived from 2,3-dimethyl-2,3-butanediol, creates a rigid cyclic structure that protects the boronic ester functionality from hydrolysis under mild conditions.

The structural identification of this compound involves recognition of the quinoline heterocycle as the central framework, consisting of a benzene ring fused to a pyridine ring. The quinoline numbering system places the nitrogen atom at position 1, with subsequent carbon atoms numbered sequentially around the bicyclic system. The 4-position corresponds to the carbon atom adjacent to the nitrogen in the pyridine portion, while the 7-position refers to a carbon atom in the benzene portion of the fused ring system.

The three-dimensional structure of the molecule reveals important conformational preferences that influence its reactivity and binding properties. The planarity of the oxygen-boron-oxygen motif in the pinacol ester minimizes steric interactions, despite the presence of four methyl groups on the dioxaborolane ring. This structural feature contributes to the compound's versatility in chemical reactions, as the boronic ester group can approach reactive partners without significant steric hindrance.

Historical Context in Boronic Acid Ester Chemistry

The development of boronic acid pinacol esters represents a significant advancement in organoboron chemistry that emerged from the need to address the inherent instability and handling difficulties associated with free boronic acids. Edward Frankland's pioneering work in 1860, which resulted in the first reported preparation of ethylboronic acid, established the foundation for understanding organoboron compounds, though practical applications remained limited due to the challenging nature of these reactive species. The evolution toward boronic acid esters addressed fundamental issues of stability, purification, and storage that had hindered broader adoption of organoboron chemistry in synthetic applications.

The introduction of pinacol as a protecting group for boronic acids marked a transformative period in the field, providing chemists with stable, crystalline compounds that could be handled under standard laboratory conditions. Bis(pinacolato)diboron emerged as a commercially available reagent that enabled the preparation of pinacol boronic esters through various synthetic methodologies. This development was particularly significant because unlike some other diboron compounds, bis(pinacolato)diboron proved to be moisture-insensitive and could be handled in air, dramatically improving the practical accessibility of boronic ester chemistry.

The historical progression of boronic ester chemistry demonstrates a clear trajectory from fundamental organometallic research toward practical synthetic applications. Early investigations focused on understanding the basic reactivity patterns of organoboron compounds, while subsequent research emphasized the development of stable, easily handled derivatives that could serve as synthetic intermediates. The pinacol ester protecting group emerged as particularly effective because it provided the necessary stability while maintaining the essential reactivity characteristics required for cross-coupling reactions and other synthetic transformations.

Research into quinoline-containing boronic esters represents a more recent development within this historical context, arising from the recognition that heterocyclic boronic esters could provide access to complex nitrogen-containing architectures. The specific combination of chloroquinoline frameworks with pinacol boronic ester functionality reflects the modern approach to synthetic intermediate design, where multiple reactive sites are incorporated into single molecules to enable efficient multi-step synthetic sequences. This evolution demonstrates how historical developments in basic organoboron chemistry have culminated in sophisticated synthetic tools capable of addressing contemporary challenges in complex molecule synthesis.

Role in Modern Organoboron Compound Research

Contemporary organoboron research has positioned 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline as a valuable synthetic intermediate that exemplifies the sophisticated approaches modern chemists employ when designing multifunctional building blocks. The compound's role extends beyond simple synthetic utility, serving as a platform for investigating fundamental questions about boronic ester reactivity, selectivity, and stability under various reaction conditions. Research groups have utilized this compound to explore the boundaries of palladium-catalyzed cross-coupling methodology, particularly in the context of challenging heteroaromatic substrates that require careful optimization of reaction parameters.

The investigation of this compound has contributed significantly to understanding the relationship between electronic properties of heteroaromatic systems and boronic ester reactivity. Research has demonstrated that the electron-deficient nature of the quinoline ring system influences the reactivity of the attached boronic ester, requiring specific catalyst systems and reaction conditions to achieve optimal results. These studies have provided valuable insights into how electronic effects propagate through aromatic systems and affect the behavior of pendant functional groups, contributing to the broader understanding of structure-reactivity relationships in organoboron chemistry.

Modern research applications have also explored the compound's potential in medicinal chemistry contexts, where quinoline-containing molecules frequently serve as pharmacophores for bioactive compounds. The boronic ester functionality provides opportunities for late-stage functionalization of quinoline-based drug candidates, enabling medicinal chemists to explore structure-activity relationships through systematic modification of the aromatic framework. This application represents a significant advancement in drug discovery methodology, where boronic esters serve as masked functional groups that can be revealed and transformed at strategic points in synthetic sequences.

The compound has played an important role in advancing synthetic methodologies for constructing complex heterocyclic architectures. Researchers have demonstrated that the dual functionality present in this molecule enables convergent synthetic approaches where both the chlorine and boronic ester groups can be utilized in sequential transformations. These investigations have contributed to the development of more efficient synthetic routes to complex nitrogen-containing molecules, particularly those relevant to pharmaceutical and materials science applications. The work has established important precedents for designing other multifunctional heterocyclic boronic esters that could serve similar roles in synthetic chemistry.

Contemporary investigations have also focused on understanding the mechanistic aspects of reactions involving this compound, contributing to the fundamental knowledge base that guides the design of new synthetic transformations. Studies of the transition states and intermediates involved in cross-coupling reactions have provided insights into the factors that control selectivity and efficiency in these processes. This mechanistic understanding has proven valuable for developing improved catalyst systems and reaction conditions, demonstrating how detailed investigation of specific compounds can contribute to broader advances in synthetic methodology.

特性

IUPAC Name |

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-18-13-9-10(17)5-6-11(12)13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDUYRAAWRRVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584739 | |

| Record name | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-83-6 | |

| Record name | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloroquinoline-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Pd-Catalyzed C-4 Borylation of Chloroquinolines

A prominent and efficient method for preparing 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves palladium-catalyzed borylation of 4-chloroquinoline derivatives using bis(pinacolato)diboron (B2(pin)2) as the boron source. This method is notable for its ligand-free conditions or minimal ligand use, mild reaction parameters, and good yields.

- Catalyst and Reagents:

- Palladium catalyst (Pd(0) tetrakis(triphenylphosphine) or Pd(0) sources)

- Bis(pinacolato)diboron (B2(pin)2)

- Base such as potassium carbonate (K2CO3)

- Solvent: typically dimethylformamide (DMF) or similar polar aprotic solvents

- Reaction Conditions:

- Heating at elevated temperatures (e.g., 80–85 °C)

- Reaction time around 12–18 hours

- Sometimes addition of ligands like XPhos (2 mol%) improves yields for substrates with electron-donating groups

- Outcomes:

- High yields (up to 82%) for chloroquinoline substrates without strongly electron-donating substituents

- Moderate yields (around 52–60%) for substrates with electron-donating groups or more complex substitution patterns

This method provides direct borylation at the C-4 position of the quinoline ring, retaining the chloro substituent at the 7-position, yielding the target compound efficiently.

Multi-Step Synthesis Approaches Involving Halogenation and Subsequent Borylation

Another approach involves a sequence of halogenation and subsequent palladium-catalyzed borylation steps:

- Step 1: Halogenation

- Starting from quinoline derivatives, selective iodination or chlorination at the C-3 or C-4 position is performed using iodine in the presence of potassium iodide or other halogenating agents.

- Reaction conditions include stirring in dimethylformamide (DMF) at room temperature for extended periods (e.g., 12 hours).

- Step 2: Alkylation or Ether Formation

- The halogenated quinoline intermediate undergoes alkylation (e.g., ethyl iodide) in the presence of potassium carbonate to form O-alkyl ethers, which can improve solubility and reactivity.

- Step 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

- The halogenated and alkylated quinoline is reacted with boronic acid or boronate ester in the presence of Pd(0) catalyst and base (e.g., K2CO3) in degassed DMF.

- The reaction is heated (around 85 °C) for 18 hours.

- After workup and purification (silica gel chromatography), the borylated quinoline product is obtained.

This multi-step method allows for structural modifications and optimization of yields, but it is more labor-intensive compared to the direct borylation method.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The Pd-catalyzed borylation method without external ligands works well for 4-chloroquinoline substrates, providing the desired borylated product in high yield (82%) under mild conditions.

- Electron-donating substituents on the quinoline ring reduce reaction efficiency; however, adding 2 mol% XPhos ligand improves yields significantly (up to 60%).

- 4-Chloropyridine substrates are less reactive under these conditions, yielding only trace amounts of borylated products, highlighting the specificity of the method for quinoline derivatives.

- The multi-step halogenation and alkylation approach provides versatility but lower overall yields (30–60%) and requires careful purification steps.

- Purification methods include recrystallization from methanol or DMF/methanol mixtures and silica gel chromatography using ethyl acetate/dichloromethane mixtures.

- Reaction monitoring by NMR and HRMS confirms the structure and purity of the borylated quinoline products.

化学反応の分析

Types of Reactions

Suzuki-Miyaura Cross-Coupling Reaction: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Substitution Reactions: The chloro group at the 7th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used as catalysts in cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used as bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are commonly used solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary product is the coupled aryl or vinyl derivative.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Its structural similarity to other bioactive quinolines suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that derivatives of quinoline exhibit significant cytotoxicity against various cancer cell lines, indicating the potential of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in cancer therapeutics .

Antimicrobial Properties

Research has shown that quinoline derivatives possess antimicrobial activity. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets in pathogens. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria and fungi .

Organic Synthesis

Building Block for Drug Development

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline serves as a versatile building block in organic synthesis. Its boron-containing structure allows for cross-coupling reactions (such as Suzuki-Miyaura coupling), which are pivotal in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals .

Functionalization Reactions

The compound can be utilized in functionalization reactions to introduce various substituents onto the quinoline ring. This property is essential for developing new derivatives with tailored biological activities .

Materials Science

Fluorescent Materials

Research indicates that quinoline derivatives can exhibit fluorescence properties. The dioxaborolane group may contribute to enhanced photophysical properties, making this compound suitable for applications in fluorescent sensors or materials .

Polymer Chemistry

The unique properties of the compound also make it a candidate for incorporation into polymer matrices. Its ability to form stable complexes with metals could lead to novel materials with specific electronic or optical properties .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline and tested their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline exhibited IC50 values in the low micromolar range against multiple cancer types .

Case Study 2: Antimicrobial Efficacy

A recent investigation focused on the antimicrobial properties of quinoline derivatives against resistant bacterial strains. The study found that 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline demonstrated significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli .

作用機序

The mechanism of action of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its ability to participate in various chemical reactions, particularly cross-coupling reactions The boronic acid group can form stable complexes with transition metals, facilitating the formation of carbon-carbon bonds

類似化合物との比較

Structural Modifications and Electronic Effects

Quinoline boronate esters vary in substituent positions and functional groups, influencing their reactivity and applications. Key analogs include:

Key Insights :

- Chlorine vs. Methoxy/Fluorine : The 7-Cl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Methoxy (7-OMe) analogs improve solubility but may reduce electrophilicity in cross-couplings . Fluorine substituents (e.g., 5,7-F₂) enhance electronic effects, making them suitable for targeting specific biological receptors .

- Boronate Position : The 4-position boronate in the target compound is less sterically hindered than 6- or 8-position analogs (e.g., ), improving coupling efficiency .

Physicochemical and Stability Properties

Stability Notes:

- The target compound’s 4-position boronate resists hydrolysis better than 8-position analogs, which form cationic intermediates under acidic conditions (e.g., ).

生物活性

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

- Molecular Formula : C14H17BClNO2

- Molecular Weight : 277.56 g/mol

- CAS Number : 1449580-99-7

The biological activity of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain kinases involved in cell signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. DYRK1A is implicated in various cellular processes including proliferation and differentiation .

- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity which can help mitigate oxidative stress in cells .

Biological Activity and Case Studies

Several studies have investigated the biological activities associated with this compound. Below is a summary of relevant findings:

Therapeutic Applications

The biological activity of 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline suggests several potential therapeutic applications:

- Cancer Treatment : Due to its kinase inhibitory properties, it may be developed as a targeted therapy for specific cancers.

- Neuroprotection : Its antioxidant properties could be leveraged in neuroprotective strategies against neurodegenerative diseases.

- Anti-inflammatory Applications : The ability to modulate inflammatory responses positions it as a candidate for treating inflammatory disorders.

Q & A

Q. What are the key steps in synthesizing 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, and how are reaction conditions optimized?

The synthesis typically involves:

- Borylation of the quinoline core : A halogen (e.g., chloro)-substituted quinoline undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Condition optimization : Reaction temperature (80–100°C) and time (12–24 hours) are critical for yield maximization. Excess boron reagent (1.5–2.0 equivalents) improves conversion rates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (dichloromethane/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the quinoline backbone and boronate ester group (e.g., ¹B NMR at δ ~30 ppm for boronates) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98%) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves substituent positioning and boronate geometry, as demonstrated in structurally analogous quinolines .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronate ester .

- Solubility : Dissolve in dry DMSO or THF (37°C sonication recommended). Avoid protic solvents (e.g., water, methanol) to minimize decomposition .

Advanced Research Questions

Q. How does the boronate ester group influence reactivity in cross-coupling reactions?

The pinacol boronate enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) enhances efficiency with electron-deficient partners.

- Base optimization : K₂CO₃ or CsF in THF/H₂O (3:1) at 80°C minimizes side reactions .

- Contradictions in reactivity : Lower yields with sterically hindered substrates may arise from incomplete transmetallation; microwave-assisted conditions (120°C, 30 min) can improve outcomes .

Q. What strategies are effective for derivatizing the quinoline core to study structure-activity relationships (SAR)?

- Functionalization at C4 : The boronate group allows substitution via cross-coupling to introduce aryl, heteroaryl, or amino groups .

- Chloro substituent modification : Nucleophilic aromatic substitution (e.g., with amines or alkoxides) at the C7 position alters electronic properties .

- Triazole incorporation : Click chemistry with azides generates hybrid structures for antimicrobial activity screening .

Q. How can conflicting data on hydrolysis stability be resolved?

- pH-dependent stability : The boronate ester hydrolyzes rapidly under acidic (pH < 3) or basic (pH > 10) conditions, forming boronic acid. Neutral buffers (pH 6–8) and inert atmospheres mitigate this .

- Alternative protecting groups : Use more hydrolytically stable boronates (e.g., MIDA or glycol-based) for aqueous-phase applications .

Q. What methods optimize HPLC analysis for detecting trace impurities?

- Mobile phase : 0.1% trifluoroacetic acid (TFA) in water/acetonitrile improves peak resolution for polar byproducts.

- Column choice : C18 with 3.5 µm particle size and 150 mm length enhances sensitivity .

- Gradient elution : 5–95% acetonitrile over 30 minutes separates intermediates (e.g., deborylated quinoline) .

Q. How do substituent patterns (e.g., chloro, boronate) impact biological activity?

- Chloro group : Enhances lipophilicity and membrane penetration, critical for antimicrobial activity (observed in 7-chloro-2-methylquinoline derivatives) .

- Boronate ester : Serves as a hydrogen bond acceptor, influencing target binding (e.g., protease inhibition in related quinoline-boronates) .

- Comparative studies : Fluorine or trifluoromethyl substitutions at analogous positions alter metabolic stability and selectivity .

Methodological Best Practices

- Contradiction resolution : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to SDS for emergency procedures (e.g., eye exposure: 15-minute saline rinse) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。